Biadamantylidene
Overview
Description
Mechanism of Action
Target of Action
It’s known that the compound participates in [2π + 2π]-cycloaddition reactions . The specific targets within these reactions could vary depending on the reaction partners and conditions.
Mode of Action
Biadamantylidene interacts with its targets primarily through its C=C double bond . This bond participates in [2π + 2π]-cycloaddition reactions, which are a type of chemical reaction where two π bonds are broken and two new σ bonds are formed, resulting in the formation of a cyclic product .
Biochemical Pathways
Its involvement in [2π + 2π]-cycloaddition reactions suggests it could influence pathways where such reactions are critical . The downstream effects would depend on the specific biochemical context and the reaction partners involved.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific biochemical context and the reaction partners involved in the [2π + 2π]-cycloaddition reactions . The resulting cyclic products could have various effects depending on their nature and the cellular context.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent nature . For instance, the rate of the [2π + 2π]-cycloaddition reactions involving this compound has been found to be influenced by these factors . These environmental factors could therefore influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biadamantylidene can be synthesized through several methods, one of which involves the [2π + 2π]-cycloaddition reaction. This reaction typically involves the use of substituted ethylenes, where one component exhibits pronounced electron donor properties and the other is an electron acceptor. The reaction conditions often include a temperature range of 25-45°C and can be influenced by the nature of the solvent and the application of high hydrostatic pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving cycloaddition reactions. The scalability of these methods would depend on the optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Biadamantylidene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The [2π + 2π]-cycloaddition with compounds such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione.
Substitution Reactions: Due to the presence of the double bond, this compound can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reagents: Substituted ethylenes, such as tetracyanoethylene, are commonly used in cycloaddition reactions with this compound.
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.
Major Products:
Scientific Research Applications
Biadamantylidene has several applications in scientific research, including:
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical and thermal properties.
Organic Synthesis: this compound is used as a building block in the synthesis of complex organic molecules.
Chemical Kinetics Studies: The compound’s reactivity and the effects of various reaction conditions on its behavior are of interest in the study of chemical kinetics.
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon from which adamantylidene is derived.
Tetracyanoethylene: A common reagent used in cycloaddition reactions with biadamantylidene.
Uniqueness: this compound is unique due to its highly symmetrical structure and the presence of two adamantylidene groups connected by a double bond. This structural feature imparts specific reactivity patterns and stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2-adamantylidene)adamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXURLKZNAXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313090 | |
Record name | Adamantylideneadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30541-56-1 | |
Record name | Tricyclo(3.3.1.13,7)decane, tricyclo(3.3.1.13,7)decylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030541561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adamantylideneadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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